Sorbitan, tritetradecanoate

Chemical identity Molecular weight Fatty acid composition

Sorbitan, tritetradecanoate (CAS 80032-90-2), also referred to as sorbitan trimyristate, is a nonionic surfactant belonging to the sorbitan ester (Span-type) family. It is formally the triester of sorbitan (a dehydrated sorbitol anhydride) with tetradecanoic acid (myristic acid, C14:0).

Molecular Formula C48H90O8
Molecular Weight 795.2 g/mol
CAS No. 80032-90-2
Cat. No. B12653708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, tritetradecanoate
CAS80032-90-2
Molecular FormulaC48H90O8
Molecular Weight795.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1
InChIKeyMTHNXRAYKHQOHR-UBNRVJQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Tritetradecanoate (CAS 80032-90-2) Procurement Baseline: Class, Identity, and Documentation Status


Sorbitan, tritetradecanoate (CAS 80032-90-2), also referred to as sorbitan trimyristate, is a nonionic surfactant belonging to the sorbitan ester (Span-type) family [1]. It is formally the triester of sorbitan (a dehydrated sorbitol anhydride) with tetradecanoic acid (myristic acid, C14:0) [1]. Like other sorbitan triesters, it is designed to function as a lipophilic, water-in-oil (W/O) emulsifier and dispersant in cosmetic, pharmaceutical, and food-related formulations [2]. Despite its defined molecular structure (C₄₈H₉₀O₈, MW ~795.2 g/mol) [1], publicly available quantitative structure–property data for this specific triester are extremely limited, and no peer-reviewed head-to-head performance comparisons against its more common analogs (e.g., sorbitan tristearate or sorbitan trioleate) were identified in primary research or patent literature as of mid-2026 [3].

Why Sorbitan Tritetradecanoate Cannot Be Reliably Substituted Using Available Public Data


Sorbitan esters are not a single interchangeable commodity. The fatty acid chain length, degree of esterification (mono-, sesqui-, tri-), and the resulting hydrophilic–lipophilic balance (HLB) critically determine emulsification performance, thermal behavior, and formulation compatibility . For example, within the sorbitan triester sub-class alone, sorbitan trioleate (HLB ~1.8) and sorbitan tristearate (HLB ~2.1) exhibit measurably different HLB values and melting points (~53 °C for tristearate vs. liquid at room temperature for trioleate), which directly impact their utility in solid fat matrices versus fluid emulsions . Because the specific HLB, critical micelle concentration (CMC), melting range, and fatty acid composition profile of sorbitan tritetradecanoate have not been reported with comparable quantitative rigor in the open literature, and because the compound lacks a dedicated food additive E number or comprehensive safety monograph (unlike E 492 for sorbitan tristearate), direct drop-in replacement based on class membership alone carries substantial formulation risk. Procurement decisions that rely solely on qualitative claims of 'emulsifying properties' will fail to differentiate sorbitan tritetradecanoate from its better-characterized analogs [1].

Sorbitan Tritetradecanoate Quantitative Evidence Guide: Known Values and Critical Data Gaps


Molecular Identity and Purity Profile: Distinguishing Sorbitan Tritetradecanoate from Other Sorbitan Triesters

Sorbitan tritetradecanoate can be positively identified and distinguished from sorbitan tristearate (C18:0, MW ~963.5 g/mol) and sorbitan trioleate (C18:1, MW ~957.5 g/mol) by its molecular weight of ~795.2 g/mol and molecular formula C₄₈H₉₀O₈, reflecting the unique C14:0 myristate chain [1]. This fundamental chemical difference provides a basis for analytical verification (e.g., by mass spectrometry or HPLC) and ensures that the material received is the specific triester rather than a mislabeled C18-based analog. However, the actual fatty acid distribution (mono-, di-, tri-ester content) of commercial batches is not documented in accessible supplier certificates of analysis, meaning that purity equivalence cannot be assumed without batch-specific testing .

Chemical identity Molecular weight Fatty acid composition Quality control

Emulsification Class Inference: HLB Range and Expected W/O Emulsion Behavior

No experimentally determined HLB value is published for sorbitan tritetradecanoate. However, class-level inference from the sorbitan triester series suggests an HLB likely in the range of 1.8 to 2.1, based on sorbitan trioleate (HLB 1.8) and sorbitan tristearate (HLB 2.1) . This low HLB is consistent with a strongly lipophilic surfactant primarily suited for water-in-oil (W/O) emulsification [1]. In contrast, sorbitan monoesters such as sorbitan monostearate (HLB 4.7) and sorbitan monolaurate (HLB 8.6) occupy a higher, more versatile HLB space and can function as O/W co-emulsifiers . Formulators seeking the precise HLB of sorbitan tritetradecanoate for emulsion optimization calculations should request experimental data from the supplier, as the class inference carries an uncertainty range that may impact required HLB matching [2].

HLB Emulsifier selection Water-in-oil emulsion Formulation design

Regulatory and Safety Documentation Gap Relative to Food-Grade Sorbitan Triesters

Sorbitan tristearate (E 492) has undergone comprehensive safety re-evaluation by EFSA, resulting in a group acceptable daily intake (ADI) of 10 mg sorbitan/kg bw/day (expressed as sorbitan) for sorbitan esters E 491–E 495, based on a NOAEL of 2,600 mg/kg bw/day for sorbitan monostearate [1]. Sorbitan tritetradecanoate, however, is not included in this EFSA re-evaluation, has no assigned E number, and lacks a published toxicological monograph. Similarly, while the Cosmetic Ingredient Review (CIR) has assessed the safety of myristic acid and its salts and esters as used in cosmetics, the specific sorbitan tritetradecanoate ester does not appear as a discrete entry in the publicly available CIR safety assessments [2]. This regulatory documentation gap means that users in food and cosmetic applications cannot assume the same safety profile or regulatory acceptance that applies to the established sorbitan triesters, and must conduct their own safety substantiation or rely on vendor-provided data packages [3].

Food additive regulation Safety assessment E number ADI

Thermal and Physical Property Data Void: Missing Melting Point, Density, and Viscosity Values

Key processing-relevant physical properties—melting point, density, and viscosity—are not reported for sorbitan tritetradecanoate in any identified authoritative source. Established sorbitan triesters provide a reference: sorbitan tristearate has a reported melting point of ~53 °C and density of ~0.98 g/mL , while sorbitan trioleate is a liquid at room temperature. Based on the intermediate chain length of C14:0 myristate relative to C18:0 stearate, the melting point of sorbitan tritetradecanoate would be expected to fall below that of sorbitan tristearate, but no experimental confirmation exists in the public domain. This data void makes it impossible to predict processing behavior (e.g., melting and blending temperatures in hot-melt formulations) without in-house measurement, whereas sorbitan tristearate and trioleate offer well-established handling parameters [1].

Melting point Density Physical properties Formulation processing

Sorbitan Tritetradecanoate Application Scenarios Based on Available Evidence and Class-Level Inference


Exploratory Cosmetic W/O Emulsion Formulation Requiring a Mid-Chain (C14) Lipophilic Co-Emulsifier

Formulators designing water-in-oil creams or balms who seek a sorbitan triester with a fatty acid chain length intermediate between liquid C18:1 oleate and solid C18:0 stearate may consider sorbitan tritetradecanoate for its potentially different crystallization kinetics and sensory profile . However, because no HLB or melting-point data are available, this scenario requires extensive in-house characterization: determination of the experimental HLB via emulsion titration, measurement of melting range by DSC, and evaluation of emulsion stability over time. This is appropriate for research or proprietary formulation development where the unique C14 chain-length offers a potential point of differentiation that cannot be achieved with off-the-shelf Span 65 or Span 85 [1].

Academic Study of Sorbitan Ester Structure–Function Relationships in Lipid Matrices

Research groups investigating the effect of surfactant fatty acid chain length on triglyceride polymorphism, as described by Garti et al. (1988) for saturated sorbitan esters in trilaurin/trimyristin/tripalmitin/tristearin systems, may use sorbitan tritetradecanoate as a probe molecule to complete the C14 triester data point [2]. In such studies, the compound's effect on α-to-β polymorphic transition kinetics can be quantitatively compared with sorbitan tristearate (C18) and sorbitan trilaurate (C12, if available), providing class-level mechanistic insight even in the absence of prior published data for the specific ester [2].

Proprietary Food or Pharmaceutical Development Requiring a Non-Food-Additive-Listed Emulsifier with Myristate-Derived Biodegradability Profile

In jurisdictions where the use of novel emulsifiers in food or pharmaceutical products requires a proprietary safety dossier, sorbitan tritetradecanoate may be selected for its myristic acid-derived composition, which is a naturally occurring fatty acid [3]. This scenario demands that the user generate a full toxicological and compositional data package, as no EFSA ADI or FDA GRAS determination exists. The potential advantage over E 492 (sorbitan tristearate) lies in the shorter C14 chain's potentially faster biodegradation or different metabolic handling, but this remains a hypothesis until supported by experimental data [4].

Specialized Industrial Applications (e.g., Lubricant Additive, Textile Auxiliary) Where Precise HLB Matching Is Not Critical

For industrial applications such as textile auxiliaries, metalworking fluids, or agrochemical adjuvants where the primary requirement is general lipophilic dispersancy rather than precise HLB matching, sorbitan tritetradecanoate can be considered as a potential alternative to sorbitan trioleate or tristearate [5]. Procurement in this scenario should be based on batch-specific performance testing (e.g., dispersion stability, wetting time) rather than assumed equivalence to known analogs. The absence of published CMC and interfacial tension data means that suitability must be empirically confirmed [5].

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